Cas no 92548-86-2 (Ethyl 1,2-dihydroacenaphthylene-5-carboxylate)

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate structure
92548-86-2 structure
Product name:Ethyl 1,2-dihydroacenaphthylene-5-carboxylate
CAS No:92548-86-2
MF:C15H14O2
Molecular Weight:226.270464420319
MDL:MFCD06204740
CID:5026550
PubChem ID:45923465

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1,2-dihydroacenaphthylene-5-carboxylate
    • Acenaphthene-5-carboxylic acid ethyl ester
    • ethyl acenaphthene-5-carboxylate
    • BBL024386
    • SBB074377
    • STL088615
    • BB 0243902
    • T9998
    • Ethyl 1,2-dihydroacenaphthylene-5-carboxylate
    • MDL: MFCD06204740
    • インチ: 1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
    • InChIKey: CGSQTRMDLXWKTR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C2CCC3C=CC=C1C2=3)=O

計算された属性

  • 精确分子量: 226.099
  • 同位素质量: 226.099
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 4.2

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB385410-1g
Ethyl 1,2-dihydroacenaphthylene-5-carboxylate; .
92548-86-2
1g
€1338.30 2025-02-17
abcr
AB385410-1 g
Ethyl 1,2-dihydroacenaphthylene-5-carboxylate; .
92548-86-2
1g
€1338.30 2023-04-25

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate 関連文献

Ethyl 1,2-dihydroacenaphthylene-5-carboxylateに関する追加情報

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS No. 92548-86-2): A Comprehensive Overview

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS No. 92548-86-2) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules and advanced materials. The detailed exploration of its chemical properties, synthesis methods, and emerging applications provides a valuable insight into its role in modern scientific endeavors.

The molecular structure of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate consists of a dihydroacenaphthylene core substituted with a carboxylate ester group at the 5-position. This structural motif is particularly intriguing because it combines aromatic stability with functional reactivity, making it a versatile intermediate in organic synthesis. The presence of the ester group enhances its solubility in polar solvents and allows for further derivatization, which is crucial for developing novel pharmaceuticals and agrochemicals.

In recent years, there has been a growing interest in exploring the pharmacological potential of derivatives of acenaphthylene-based compounds. Studies have shown that modifications at the 5-position of the dihydroacenaphthylene scaffold can significantly influence the biological activity of the molecule. For instance, researchers have investigated the use of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate as a precursor in the synthesis of compounds with anti-inflammatory and antioxidant properties. These findings highlight its importance as a building block in drug discovery.

The synthesis of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate typically involves multi-step reactions starting from readily available aromatic precursors. One common approach involves the cyclization of diphenylmethane derivatives followed by esterification. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the dihydroacenaphthylene core with high selectivity and yield.

The compound's reactivity makes it an attractive candidate for further functionalization. Researchers have explored various transformations, including hydrolysis to yield the corresponding carboxylic acid and reduction to form alcohols. These intermediates can then be used to synthesize more complex molecules with tailored biological activities. The ability to modify different functional groups on the molecule allows for fine-tuning its properties, making it a valuable tool in medicinal chemistry.

Recent studies have also examined the role of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate in material science. Its rigid aromatic structure and ability to form stable complexes with metal ions make it a promising candidate for applications in organic electronics and sensors. Additionally, its photochemical properties have been investigated for potential use in photodynamic therapy and other light-based medical treatments.

The growing body of research on Ethyl 1,2-dihydroacenaphthylene-5-carboxylate underscores its significance as a versatile chemical entity. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Its potential in pharmaceuticals, materials science, and beyond makes it a compound of great interest for both academic researchers and industrial chemists.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:92548-86-2)Ethyl 1,2-dihydroacenaphthylene-5-carboxylate
A1193011
Purity:99%
はかる:1g
Price ($):793.0